Dapsone-15N2

Overview

Description

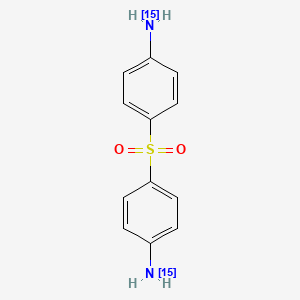

Dapsone-15N2 is a nitrogen-15 labeled derivative of dapsone, a synthetic sulfone compound. Dapsone, also known as 4,4’-diaminodiphenyl sulfone, has been widely used for its antibacterial and anti-inflammatory properties. The nitrogen-15 labeling is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dapsone-15N2 involves the incorporation of nitrogen-15 isotopes into the dapsone molecule. This can be achieved through various synthetic routes, including the reaction of 4-nitrochlorobenzene with aniline-15N2, followed by reduction of the nitro group to an amine group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 labeled reagents and stringent quality control measures to ensure the isotopic purity of the final product. The production process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Dapsone-15N2 undergoes various chemical reactions, including:

Oxidation: Dapsone can be oxidized to form dapsone hydroxylamine, which is an intermediate in its metabolic pathway.

Reduction: The nitro groups in dapsone can be reduced to amine groups, which is a key step in its synthesis.

Substitution: Dapsone can undergo nucleophilic substitution reactions, particularly at the sulfone group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution at the sulfone group.

Major Products:

Oxidation: Dapsone hydroxylamine.

Reduction: 4,4’-diaminodiphenyl sulfone.

Substitution: Various substituted dapsone derivatives depending on the nucleophile used.

Scientific Research Applications

Dapsone-15N2 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studies of reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen within biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of dapsone in the body.

Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions and stability.

Mechanism of Action

Dapsone-15N2 exerts its effects through several mechanisms:

Antibacterial Action: Inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for the active site of dihydropteroate synthetase, thereby inhibiting bacterial growth.

Anti-inflammatory Action: Inhibits the production of reactive oxygen species, reduces the effect of eosinophil peroxidase on mast cells, and downregulates neutrophil-mediated inflammatory responses.

Comparison with Similar Compounds

Sulfamethoxazole: Another sulfonamide antibiotic with similar antibacterial properties.

Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

Trimethoprim: Often used in combination with sulfamethoxazole for its synergistic antibacterial effects.

Uniqueness of Dapsone-15N2: this compound is unique due to its nitrogen-15 labeling, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides valuable insights into the metabolic pathways and interactions of dapsone that are not possible with the unlabeled compound.

Biological Activity

Dapsone-15N2 is a stable isotope-labeled derivative of dapsone, a sulfone antibiotic primarily used in the treatment of leprosy and dermatitis herpetiformis. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Dapsone

Dapsone (4,4'-diaminodiphenylsulfone) exhibits antimicrobial , anti-inflammatory , and immunosuppressive properties. It functions by inhibiting the synthesis of dihydrofolic acid in bacteria and protozoa, similar to sulfonamides, through competitive inhibition of para-aminobenzoic acid (PABA) at the active site of dihydropteroate synthase . The anti-inflammatory effects are believed to be independent of its antibacterial activity and are not fully understood .

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- Dapsone reduces reactive oxygen species (ROS) production in activated leukocytes, contributing to its anti-inflammatory properties. This action is mediated through inhibition of myeloperoxidase activity and subsequent pathways that lead to ROS generation .

- The compound also affects various inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), which are critical in inflammatory responses .

- Immunomodulation :

Pharmacokinetics

Dapsone is rapidly absorbed from the gastrointestinal tract with a bioavailability of 70-80%. It distributes widely in body tissues but tends to accumulate in skin, liver, and kidney tissues. The drug has a half-life ranging from 10 to 50 hours, with significant interindividual variability due to genetic factors affecting its metabolism .

Case Study: Efficacy in Leprosy Treatment

A clinical study demonstrated that Dapsone remains a cornerstone in multidrug therapy for leprosy, significantly reducing bacterial load when administered consistently over extended periods. Patients treated with Dapsone showed marked improvements in skin lesions and overall health status, underscoring its effectiveness as an antimicrobial agent .

Research on Anti-inflammatory Properties

Recent studies have highlighted Dapsone's role in reducing inflammation associated with various diseases. For instance:

- A study found that Dapsone significantly decreased levels of TNF-α and IL-6 in patients with dermatitis herpetiformis, supporting its use as an anti-inflammatory treatment .

- Another investigation using Caenorhabditis elegans models indicated that Dapsone could inhibit oxidative stress-induced damage, further validating its antioxidative properties .

Comparative Analysis of Biological Activity

| Property | Dapsone | This compound |

|---|---|---|

| Antimicrobial Action | Yes | Yes |

| Anti-inflammatory Action | Yes | Yes |

| Mechanism | Inhibits folate synthesis | Similar to Dapsone |

| ROS Inhibition | Yes | Yes |

| Clinical Use | Leprosy, Dermatitis Herpetiformis | Research Applications |

Properties

IUPAC Name |

4-(4-(15N)azanylphenyl)sulfonyl(15N)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKPEGWNLWLTK-SBAVNFSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15NH2])S(=O)(=O)C2=CC=C(C=C2)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-19-1 | |

| Record name | 287476-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.